molecular formula C8H7N3O3S2 B2844523 {[(5-Oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}acetic acid CAS No. 946701-34-4

{[(5-Oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}acetic acid

Cat. No. B2844523
CAS RN: 946701-34-4
M. Wt: 257.28
InChI Key: AHBZHEWIYBTHRX-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,3,4-thiadiazolo[3,2-a]pyrimidine . It has been studied for its broad spectrum of antimicrobial action , which makes it potentially useful in the search for new antimicrobial drugs .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-hydrazino-7-methyl-5-ozo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine with carbon disulfide . This leads to the formation of hydrazinecarbodithioates and their cyclization products . The synthesis process can be carried out using aromatic aldehydes, ethyl acetoacetate, and different derivatives of 1,3,4-thiadiazoles .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-thiadiazolo[3,2-a]pyrimidine ring . The InChI code for this compound is 1S/C9H10N3O3S2/c12-6-1-5(2-15-3-7(13)14)10-9(12)17-6 .


Chemical Reactions Analysis

The reaction of 2-hydrazino-7-methyl-5-ozo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine with carbon disulfide leads to the formation of hydrazinecarbodithioates and their cyclization products .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 272.33 . It is recommended to be stored at a temperature between 28 C .

Mechanism of Action

While the exact mechanism of action is not specified in the available resources, the compound exhibits a broad spectrum of antimicrobial action .

properties

IUPAC Name

2-[(5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methylsulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3S2/c12-6-1-5(2-15-3-7(13)14)10-8-11(6)9-4-16-8/h1,4H,2-3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBZHEWIYBTHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2N(C1=O)N=CS2)CSCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[(5-Oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}acetic acid

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